2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen atoms . This type of ring structure is often found in various pharmaceuticals and materials due to its unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the oxadiazole ring could potentially increase the compound’s stability and resistance to metabolism, making it potentially useful in drug design .Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis and evaluation of various 1,3,4-oxadiazole derivatives, showcasing their significance in developing new pharmacological agents. For instance, a study by Gul et al. (2017) detailed the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing that these compounds exhibit antimicrobial and hemolytic activity, with specific derivatives showing potent activity against selected microbial species, indicating their potential for further biological screening and application trials (Gul et al., 2017).
Antimicrobial Properties
Another study focused on the antimicrobial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting moderate to significant activity against both Gram-negative and Gram-positive bacteria. This research underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Khalid et al., 2016).
Antibacterial Screening
The synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was undertaken, with evaluations of their antibacterial potentials providing insights into their moderate inhibitory capabilities against various bacterial strains. This study demonstrates the nuanced biological effects of these compounds, suggesting avenues for further optimization and application in antimicrobial therapies (Iqbal et al., 2017).
Novel Compounds and Anticancer Potential
Exploratory research into novel compounds, such as the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, has unveiled their role as apoptosis inducers and potential anticancer agents. This work highlights the identification of compounds with activity against breast and colorectal cancer cell lines, underscoring the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O3/c1-3-29(20-6-4-5-16(2)13-20)22(31)15-28-14-18(9-12-21(28)30)24-26-23(27-32-24)17-7-10-19(25)11-8-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHCRVCJAWMBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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